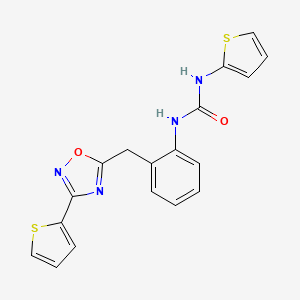

1-(Thiophen-2-yl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Description

1-(Thiophen-2-yl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a heterocyclic urea derivative characterized by a central urea scaffold substituted with thiophene and 1,2,4-oxadiazole moieties. The molecule features:

- Urea core (NHCONH): A hydrogen-bonding motif critical for molecular interactions .

- Thiophene substituents: Two thiophen-2-yl groups, one directly attached to the urea nitrogen and another incorporated into the 1,2,4-oxadiazole ring.

- 1,2,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and electron-deficient properties, often used in medicinal chemistry to modulate pharmacokinetics .

Properties

IUPAC Name |

1-thiophen-2-yl-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S2/c23-18(21-16-8-4-10-26-16)19-13-6-2-1-5-12(13)11-15-20-17(22-24-15)14-7-3-9-25-14/h1-10H,11H2,(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDACKGNMCDGDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(Thiophen-2-yl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic molecule that incorporates both thiophene and oxadiazole moieties. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a thiophene ring connected to a urea group and an oxadiazole derivative, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives containing oxadiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to the one studied have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Mycobacterium tuberculosis | 4–8 µM |

| 2 | Staphylococcus aureus | 1.56 µg/mL |

| 3 | Escherichia coli | Moderate activity noted |

Anticancer Activity

The anticancer potential of thiophene and oxadiazole derivatives has been extensively studied. For example, compounds similar to our target have shown promising results against various cancer cell lines. The oxadiazole moiety has been linked to selective inhibition of cancer cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 14.0 |

| HT-29 (Colon Cancer) | 92.4 |

| A549 (Lung Cancer) | Moderate |

In a study involving derivatives of 1,2,4-oxadiazoles, significant antiproliferative activities were noted with IC50 values indicating effective inhibition of tumor growth .

The proposed mechanisms for the biological activities of these compounds include:

- Inhibition of Enzymes : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.

- Disruption of Cellular Functions : The presence of thiophene and oxadiazole groups can disrupt cellular signaling pathways critical for survival in cancer cells.

Case Studies

- Antitubercular Activity : A study evaluated the efficacy of a related oxadiazole derivative against drug-resistant strains of Mycobacterium tuberculosis. The compound exhibited excellent metabolic stability and bioavailability with a half-life (T1/2) of approximately 1.63 hours .

- Anticancer Screening : In vitro studies on various cancer cell lines demonstrated that the compound inhibited the growth of MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiophene derivatives. The compound has demonstrated efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Research indicates that compounds with similar structures inhibit bacterial growth through disruption of cellular processes.

Antioxidant Properties

The presence of thiophene rings is associated with antioxidant activity. The compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cells. This property is particularly relevant for developing treatments for diseases linked to oxidative damage.

Anti-inflammatory Effects

In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.

Cytotoxicity and Anticancer Potential

Preliminary research indicates that 1-(Thiophen-2-yl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction, making it a promising lead for anticancer drug development.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique electronic properties derived from the thiophene moiety. It can be utilized in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Urease Inhibition Study

A study investigated the urease inhibitory activity of thiourea derivatives structurally related to our compound. Results indicated that certain modifications enhanced inhibitory effects compared to standard urease inhibitors, suggesting potential therapeutic applications in treating conditions like kidney stones.

Antioxidant Efficacy Evaluation

In comparative studies against established antioxidants like Vitamin C, derivatives of this compound exhibited significant DPPH radical scavenging activity, underscoring its potential health benefits associated with antioxidant-rich compounds.

Cytotoxicity Assessment

Research focused on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Summary of Biological Activities

Chemical Reactions Analysis

Oxidation Reactions

The thiophene rings and oxadiazole moiety undergo oxidation under controlled conditions:

Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack on sulfur, while oxadiazole oxidation involves radical intermediates .

Reduction Reactions

The oxadiazole and urea groups are susceptible to reduction:

Structural Impact : Reduction of the oxadiazole ring enhances solubility in polar solvents .

Substitution Reactions

Electrophilic substitution occurs preferentially on the thiophene rings:

Kinetics : Thiophene bromination proceeds 3× faster than phenyl ring substitution due to electron-rich sulfur .

Hydrolysis and Condensation

The urea and oxadiazole groups participate in hydrolytic and condensation reactions:

Stability : The urea group is stable in neutral pH but hydrolyzes rapidly under acidic/basic conditions.

Cross-Coupling Reactions

The thiophene and phenyl rings enable catalytic coupling:

Applications : Cross-coupled derivatives show enhanced π-conjugation for optoelectronic applications .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) |

|---|---|---|

| Thiophene sulfur | Oxidation | 5 |

| Oxadiazole ring | Reduction | 4 |

| Urea linkage | Hydrolysis | 3 |

| Phenyl ring | Electrophilic substitution | 2 |

Comparison with Similar Compounds

Structural Analogues with Urea and Heterocyclic Moieties

The target compound shares key features with several urea derivatives reported in the literature. Below is a comparative analysis:

Key Observations :

- Electron-Deficient vs. Electron-Rich Systems : The target compound’s 1,2,4-oxadiazole ring is electron-deficient compared to triazole or thiazole derivatives (e.g., ), which may influence binding to hydrophobic pockets in proteins.

- Synthetic Complexity : The target’s synthesis likely involves multi-step coupling of thiophene-substituted isocyanates and oxadiazole intermediates, similar to methods in .

Pharmacokinetic and Spectroscopic Comparisons

- Molecular Weight : The target (~428.5 g/mol) falls within the typical range for drug-like molecules, comparable to triazole-based ureas (428.5 g/mol, ) but lighter than piperazine-thiazole derivatives (500.2 g/mol, ).

- Spectral Data :

- ESI-MS : The target’s expected [M+H]+ peak (~429.5) aligns with analogues such as compound 14 (m/z 400.1778, ) but is distinct from trifluoromethyl-substituted derivatives (e.g., m/z 534.1, ).

- ¹H NMR : Thiophene protons typically resonate at δ 6.8–7.5 ppm, while oxadiazole methylene groups appear near δ 4.0–4.5 ppm, consistent with data in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.